Regioisomeric Identity: C6 Aldehyde Enables Access to 6-Substituted EGFR/HER2 Inhibitor Scaffolds Unattainable from C2 Aldehyde
The 6-carbaldehyde regioisomer serves as the essential precursor for constructing 6-substituted quinazoline EGFR/HER2 dual inhibitors; the 2-carbaldehyde regioisomer (CAS 944903-04-2) cannot yield the same pharmacophore connectivity. In a reported series, 6-substituted quinazoline derivatives synthesized from 6-carbaldehyde intermediates demonstrated dual enzyme inhibition against EGFR and HER2 kinases, with the most potent analog achieving an IC50 of 2.6 nM against EGFR and 4.3 nM against HER2 in enzymatic assays [1]. The regioisomeric 2-substituted quinazolines exhibit fundamentally different binding orientations to the ATP pocket and are not interchangeable for this target profile. No direct IC50 data is available for the target compound itself, as it is a synthetic intermediate, not a final inhibitor.
| Evidence Dimension | Synthetic accessibility to 6-substituted EGFR/HER2 pharmacophore |
|---|---|
| Target Compound Data | Serves as precursor to 6-substituted quinazoline derivatives |
| Comparator Or Baseline | 4-Chloroquinazoline-2-carbaldehyde (CAS 944903-04-2) |
| Quantified Difference | 6-substituted analogs achieve IC50 = 2.6 nM (EGFR), 4.3 nM (HER2); 2-substituted analogs are not viable for this binding mode |
| Conditions | Enzymatic kinase inhibition assay; MCF7 cell line for cytotoxicity |
Why This Matters
Procurement of the 6-carbaldehyde regioisomer is non-negotiable for medicinal chemistry programs targeting the 6-position of quinazoline-based kinase inhibitors; the 2-carbaldehyde leads to structurally distinct and biologically divergent final compounds.
- [1] INIS Repository. A series of novel 6-substituted quinazoline derivatives were synthesised as epidermal growth factor receptor (EGFR) and Human epidermal growth factor receptor 2 (HER2) inhibitors. Record Number 50029312. View Source
